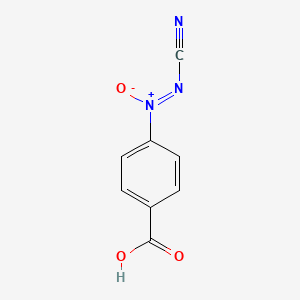
Calvatic acid
描述
Calvatic acid is a naturally occurring antibiotic compound isolated from the fungal genus Calvatia, particularly from species such as Calvatia craniiformis. It is characterized by the presence of both a carboxylic group and an azoxy function in its benzene ring. This compound has garnered significant interest due to its antimicrobial and cytotoxic properties .
科学研究应用
Calvatic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying azoxybenzene derivatives and their reactivity.
Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Explored for its cytotoxic activity against various cancer cell lines, including hepatoma and leukemia cells.
Industry: Potential use in the development of new antibiotics and antimicrobial agents
作用机制
Target of Action
Calvatic acid, a natural antibiotic, primarily targets tumor cells . It has been shown to significantly inhibit the growth of Yoshida sarcoma in cell culture . It also targets cytochrome P-450 , a protein involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Mode of Action
This compound interacts with its targets in a unique way. It decreases the content of cytochrome P-450 differently according to the substitutions on the azoxy function . This interaction is believed to be responsible for its antimicrotubular properties .
Biochemical Pathways
It’s known that the compound induces apoptosis, a form of programmed cell death . This is evidenced by increased expression of caspase-8, a key enzyme involved in the initiation of apoptosis .
Pharmacokinetics
It’s known that the compound interacts with liver microsomes, which play a crucial role in drug metabolism
Result of Action
The primary result of this compound’s action is the inhibition of tumor growth. It has been shown to significantly reduce tumor size in mice transfected with murine hepatocellular carcinoma cells . This is likely due to the compound’s ability to induce apoptosis in tumor cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with liver microsomes suggests that its activity may be affected by the metabolic state of the organism . .
生化分析
Biochemical Properties
Calvatic acid participates in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. It has been shown to inhibit the activity of cytochrome P-450 enzymes in liver microsomes, which suggests its potential role in modulating metabolic processes . Additionally, this compound interacts with microtubular proteins, affecting their stability and function . These interactions highlight the compound’s ability to influence cellular processes at the molecular level.
Cellular Effects
This compound exerts significant effects on different cell types and cellular processes. It has been demonstrated to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain cancer cell lines such as hepatoma and leukemia cells . The compound induces apoptosis in cancer cells by increasing the expression of caspase-8, a key enzyme in the apoptotic pathway . Furthermore, this compound affects cellular metabolism by inhibiting the growth of cultured Yoshida sarcoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to cytochrome P-450 enzymes, leading to their inhibition and subsequent modulation of metabolic pathways . This compound also interacts with microtubular proteins, disrupting their function and stability . These interactions result in the inhibition of cell growth and induction of apoptosis in cancer cells, highlighting the compound’s potential as an antitumor agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that this compound can maintain its biological activity for extended periods, although its efficacy may decrease over time due to degradation . These findings underscore the importance of optimizing storage conditions to preserve the compound’s activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to toxic effects, including liver damage and disruption of metabolic processes . At lower doses, the compound exhibits significant antitumor activity, reducing tumor size and increasing survival rates in mice with hepatocellular carcinoma . These results highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its interaction with cytochrome P-450 enzymes . The compound’s inhibition of these enzymes affects the metabolism of various substrates, leading to changes in metabolic flux and metabolite levels . Additionally, this compound’s interaction with microtubular proteins suggests its involvement in pathways related to cell division and growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound has been shown to localize to the cytoplasm and interact with microtubular proteins, affecting their stability and function . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: Calvatic acid can be synthesized through various chemical reactions involving the introduction of the azoxy group into the benzene ring. One common method involves the oxidation of phenylhydroxylamine derivatives under controlled conditions to form the azoxybenzene structure. The reaction typically requires the use of oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of this compound involves the fermentation of specific fungal strains, such as those from the genus Calvatia. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using techniques like solvent extraction and chromatography .
化学反应分析
Types of Reactions: Calvatic acid undergoes several types of chemical reactions, including:
Oxidation: The azoxy group in this compound can be further oxidized to form nitro derivatives.
Reduction: Reduction of the azoxy group can yield amine derivatives.
Substitution: The carboxylic group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Ester derivatives.
相似化合物的比较
Calvatic acid is unique due to its azoxybenzene structure, which distinguishes it from other similar compounds. Some related compounds include:
Phenylazoxycyanide: Similar in structure but with different biological activities.
Azoxybenzene: Lacks the carboxylic group present in this compound.
Nitrobenzene: An oxidized derivative of azoxybenzene.
Uniqueness: this compound’s combination of a carboxylic group and an azoxy function in the benzene ring provides it with unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
(4-carboxyphenyl)-cyanoimino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFVNKBORCKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54723-08-9 | |
| Record name | Calvatic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


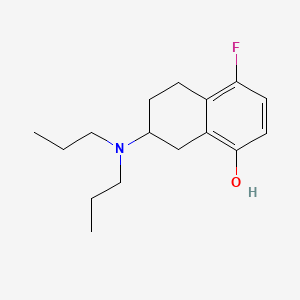
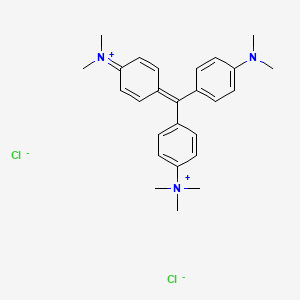
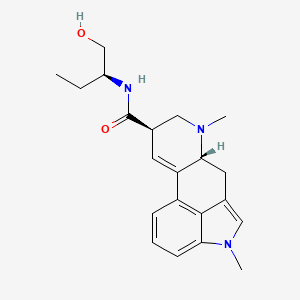


![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)
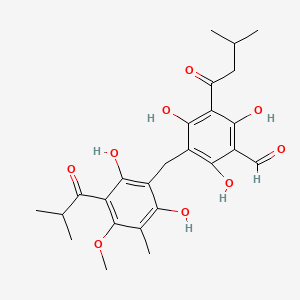
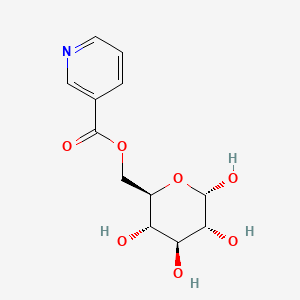
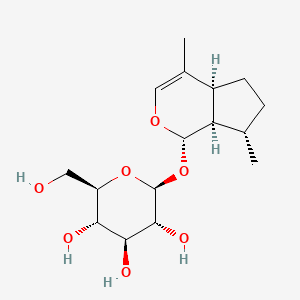
![(1R,4aR,4bR,7R,9aR,10S,10aS)-4a-(hydroxymethyl)-1-methyl-8-methylenedodecahydro-1H-7,9a-methanobenzo[a]azulene-1,10-dicarboxylic acid](/img/structure/B1194928.png)
